molecular formula C7H7ClN2O2 B103006 4-Chloro-2,6-dimethyl-3-nitropyridine CAS No. 15513-48-1

4-Chloro-2,6-dimethyl-3-nitropyridine

Cat. No. B103006
CAS RN: 15513-48-1
M. Wt: 186.59 g/mol
InChI Key: PSBGFLWVQDGETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-dimethyl-3-nitropyridine (4-CDNP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in various synthesis methods, research applications, and laboratory experiments. 4-CDNP is a nitropyridine derivative and has a unique structure that makes it an ideal molecule for various research purposes.

Scientific Research Applications

Intermolecular Interactions and Crystal Packing

Research has revealed insights into the intermolecular interactions and crystal packing of closely related compounds to 4-Chloro-2,6-dimethyl-3-nitropyridine. Studies on 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide have shown the presence of medium-strong hydrogen bonds and other short intermolecular contacts in their crystal structures, impacting their vibrational properties (Hanuza et al., 1997).

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopy, combined with X-ray crystallography, has been used to investigate the structural and spectroscopic properties of similar nitropyridine derivatives. These studies provide valuable insights into the molecular conformation and interactions present in these compounds (Ban-Oganowska et al., 2001).

Theoretical Calculations and Molecular Properties

Theoretical calculations using methods like density functional theory (DFT) have been employed to explore the molecular structures and vibrational spectra of compounds like 2,6-dimethyl-4-nitropyridine N-oxide. Such studies help in understanding the geometric parameters, vibrational frequencies, and other molecular properties relevant to this compound (Yıldırım et al., 2011).

Electron Spin Resonance and Molecular Orbitals

Electron spin resonance (ESR) spectra have been analyzed for various nitropyridine anion radicals, including derivatives of this compound. These studies help in understanding the electronic structure and reactivity of these molecules (Cottrell & Rieger, 1967).

Chemical Reactivity and Transformations

Investigations into the reactivity of similar compounds, such as 4,6-dimethyl-5-nitro-2chloro-3-cyanopyridine, have been conducted. These studies reveal how these molecules can undergo unique transformations under specific conditions, providing insights that could be applicable to this compound (Yurovskaya et al., 1996).

Mechanism of Action

Target of Action

It is known to be used as a reagent in the synthesis of imigliptin , a DPP-4 inhibitor used in the treatment of type 2 diabetes . Therefore, it can be inferred that the compound may indirectly influence the activity of DPP-4 enzymes.

Mode of Action

It is known that the compound is involved in the synthesis of imigliptin , suggesting that it may participate in reactions leading to the formation of DPP-4 inhibitors.

Biochemical Pathways

Given its role in the synthesis of imigliptin , it may indirectly influence pathways related to glucose metabolism and insulin regulation.

Result of Action

Its role in the synthesis of imigliptin suggests that it contributes to the inhibition of DPP-4 enzymes, which can increase the levels of incretin hormones, improve insulin secretion, and ultimately lower blood glucose levels.

Action Environment

The action, efficacy, and stability of 4-Chloro-2,6-dimethyl-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions , and its solubility in methanol suggests that it may be more reactive in certain solvents. Furthermore, it should be stored under inert gas at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability.

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2,6-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBGFLWVQDGETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443688
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15513-48-1
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method of Yakugaku Zasshi, 87, 387 (1967), 2,6-dimethyl-3-nitro-4-pyridone (11.23 g, 66.8 mmol) and phosphorus oxychloride (57 ml) were heated together at reflux for 11/2 hours. The excess reagent was removed under reduced pressure, and the residue dissolved in dichloromethane (150 ml). This solution was treated with dilute aqueous sodium bicarbonate until the aqueous layer was at pH 7, and then the organic phase was separated, dried (MgSO4) and concentrated under reduced pressure to give a pale yellow solid, (9.8 g, 79%). Caution: this compound is believed to be a powerful skin irritant.
Name
2,6-dimethyl-3-nitro-4-pyridone
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

By the method of Yakugaku Zasshi, 87, 387 (1967), 2,6-dimethyl-3-nitro-4(1H)-pyridone (see part (a)) (11.23 g, 66.8 mmol) and phosphorus oxychloride (57 ml) were heated together at reflux for 1.5 hours. The excess reagent was removed under reduced pressure, and the residue dissolved in dichloromethane (150 ml). This solution was treated with dilute aqueous sodium bicarbonate until the aqueous layer was at pH7, then the organic phase was separated, dried (MgSO4) and concentrated under reduced pressure to give the title compound as a pale yellow solid, (9.8 g, 79%). Caution: this compound is a potential skin irritant.
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-dimethyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-dimethyl-3-nitropyridine
Reactant of Route 3
4-Chloro-2,6-dimethyl-3-nitropyridine
Reactant of Route 4
4-Chloro-2,6-dimethyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,6-dimethyl-3-nitropyridine
Reactant of Route 6
4-Chloro-2,6-dimethyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.